Tenidap-d3 is a deuterium-labeled derivative of Tenidap, which is classified as a non-steroidal anti-inflammatory drug. Tenidap is recognized for its selective inhibition of cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are crucial in the synthesis of pro-inflammatory mediators. The inhibitory potency of Tenidap against cyclooxygenase-1 and cyclooxygenase-2 has been quantified, with IC50 values of 0.03 μM and 1.2 μM, respectively.
The synthesis of Tenidap-d3 involves the incorporation of deuterium into the original Tenidap structure. One method for synthesizing Tenidap includes the alkylation of lithium monoenolates derived from N,N,N’,N’-tetramethylbutanediamide with 2-iodobenzyl chloride in a liquid ammonia medium at a temperature of -60°C. This process ensures the precise introduction of deuterium into the molecular framework, enabling detailed pharmacokinetic studies.
The molecular structure of Tenidap-d3 can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | C14H9ClN2O3S |
Molecular Weight | 323.8 g/mol |
IUPAC Name | 5-chloro-2-hydroxy-3-(3,4,5-trideuteriothiophene-2-carbonyl)indole-1-carboxamide |
InChI | InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20)/i1D,2D,5D |
InChI Key | IZSFDUMVCVVWKW-FYFKOAPZSA-N |
Isomeric SMILES | [2H]C1=C(SC(=C1[2H])C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O)[2H] |
Canonical SMILES | C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O |
This structural information highlights the complex arrangement of atoms within the compound and its functional groups that contribute to its biological activity.
Tenidap-d3 participates in various chemical reactions, including:
The mechanism by which Tenidap-d3 exerts its biological effects involves selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, Tenidap-d3 reduces the production of prostaglandins, which are mediators of inflammation and pain. This mechanism contributes to its therapeutic effects in inflammatory conditions such as rheumatoid arthritis and other autoimmune diseases .
The stability and reactivity of Tenidap-d3 can be influenced by environmental factors such as pH and temperature. Its deuterium labeling allows for enhanced tracking in metabolic studies, providing insights into its pharmacokinetics and dynamics within biological systems .
Tenidap-d3 has several scientific applications:
Tenidap-d3 (CP-66248-d3) is a deuterium-labeled isotopologue of the non-steroidal anti-inflammatory drug (NSAID) Tenidap. Its chemical name is 5-chloro-2-hydroxy-3-(2,4,5-trideuterio-3-thienylcarbonyl)-1H-indole-1-carboxamide, with the molecular formula C₁₄H₆D₃ClN₂O₃S and a molecular weight of 323.77 g/mol (compared to 320.75 g/mol for unlabeled Tenidap) [1] [4]. The compound features three deuterium atoms replacing hydrogen at the 2,4,5 positions of the thiophene ring, a strategic modification confirmed via its SMILES notation: O/C(C₁=C([²H])C([²H])=C([²H])S₁)=C₂C₃=C(C=CC(Cl)=C₃)N(C(N)=O)C/₂=O [1] [3]. This isotopic labeling retains the core pharmacological scaffold while altering pharmacokinetic properties.
Table 1: Chemical Characteristics of Tenidap-d3 vs. Tenidap
Property | Tenidap-d3 | Tenidap |
---|---|---|
CAS Number | 142741-60-4 | 120210-48-2 |
Molecular Formula | C₁₄H₆D₃ClN₂O₃S | C₁₄H₉ClN₂O₃S |
Molecular Weight | 323.77 g/mol | 320.75 g/mol |
Deuterium Positions | Thiophene ring (2,4,5) | N/A |
Primary Biological Targets | COX-1, SLC26A3 | COX-1, SLC26A3 |
Tenidap originated in the 1990s as a novel "cytokine-modulating anti-rheumatic drug" developed by Pfizer, combining cyclooxygenase (COX) inhibition with broader anti-inflammatory effects [4]. Clinical trials demonstrated its superiority over diclofenac in rheumatoid arthritis treatment, showing significant reductions in C-reactive protein and interleukin-6 levels after 24 weeks [2]. However, FDA rejection in 1996 due to hepatorenal toxicity linked to thiophene metabolite bioactivation halted its development [4]. Tenidap-d3 emerged subsequently as a research tool to circumvent these metabolic liabilities. Current applications focus on:
Table 2: Key Research Milestones for Tenidap and Derivatives
Year | Event | Significance |
---|---|---|
1995 | Tenidap vs. diclofenac clinical trial published | Demonstrated superior cytokine modulation in RA patients [2] |
1996 | FDA rejection due to toxicity | Development halted; metabolite issues identified [4] |
1993 | In vitro cartilage protection studies | Revealed IL-1 antagonism absent in other NSAIDs [7] |
2010s | Deuterated analogues synthesized | Metabolic stability research initiated [1] |
Deuterium labeling leverages the kinetic isotope effect (KIE), where C-D bonds exhibit ~6–10-fold slower cleavage than C-H bonds during oxidative metabolism [1] [5]. This strategy aims to:
For Tenidap-d3, deuterium incorporation preserves the parent compound’s dual pharmacological activity—COX-1 inhibition (IC₅₀ = 0.03 μM) and SLC26A3 blockade—while potentially enhancing the therapeutic index by mitigating mechanism-independent toxicities [1] [6].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: